molecular formula C18H17ClN2O2 B4514022 {[5-(2-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

{[5-(2-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

Cat. No.: B4514022
M. Wt: 328.8 g/mol
InChI Key: MVBGCEFRKWZYQG-UHFFFAOYSA-N
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Description

{[5-(2-Chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is a synthetic organic compound featuring a furan core substituted with a 2-chlorophenyl group at the 5-position. The furan’s 2-methyl group is linked to an ethylamine chain, which itself is modified with a pyridin-2-yloxy moiety.

Properties

IUPAC Name

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-pyridin-2-yloxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-16-6-2-1-5-15(16)17-9-8-14(23-17)13-20-11-12-22-18-7-3-4-10-21-18/h1-10,20H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBGCEFRKWZYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCCOC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{[5-(2-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

{[5-(2-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {[5-(2-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-3-[(Pyridin-2-ylamino)methylidene]furan-2(3H)-one

  • Key Differences: The 4-chlorophenyl substitution (vs. The presence of a ketone group at the furan’s 2-position introduces polarity, which may influence solubility compared to the methyl-ethylamine chain in the target compound .
  • Functional Implications : The enamine configuration (E/Z isomerization) in this analog could lead to distinct conformational dynamics in receptor interactions, unlike the rigid pyridin-2-yloxyethylamine linkage in the target compound .

Ranitidine Derivatives

  • Structure: Ranitidine (Fig. 46 in ) shares a furan core and dimethylaminomethyl group but replaces the pyridinyloxyethylamine with a nitroethenediamine chain and thioether linkage .
  • Activity : Ranitidine’s H2 receptor antagonism is attributed to its nitroethene group and flexible thioether chain, whereas the target compound’s pyridinyloxyethyl group may favor interactions with kinases or GPCRs via its oxygen and nitrogen lone pairs .

Substituent Variations on the Amine Chain

2-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylamino]ethanol Hydrochloride

  • Key Differences: The ethanolamine chain (vs. pyridinyloxyethylamine) reduces aromaticity and introduces a hydroxyl group, enhancing hydrophilicity. The 2,4-dichlorophenyl substitution increases steric bulk compared to the 2-chlorophenyl group in the target compound .

{[2-(5-Chloro-2-methylphenoxy)phenyl]methyl}(methyl)amine

  • Structure: This compound replaces the furan core with a phenoxybenzyl group and substitutes the pyridinyloxyethylamine with a simpler methylamine. The 5-chloro-2-methylphenoxy group introduces ortho-methyl steric hindrance absent in the target compound .
  • Activity: Such phenoxy analogs are often explored as serotonin or dopamine modulators, suggesting divergent therapeutic targets compared to the furan-pyridine hybrid .

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₈H₁₈ClN₂O₂ 329.8 2-Chlorophenyl, pyridinyloxyethylamine, furan core
5-(4-Chlorophenyl)-3-[(pyridin-2-ylamino)methylidene]furan-2(3H)-one C₁₆H₁₁ClN₂O₂ 298.7 4-Chlorophenyl, enamine, furanone core
Ranitidine C₁₃H₂₂N₄O₃S 314.4 Nitroethenediamine, thioether, dimethylaminomethylfuran
2-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylamino]ethanol C₁₃H₁₂Cl₂N₂O 291.2 2,4-Dichlorophenyl, ethanolamine

Biological Activity

The compound {[5-(2-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClN2OC_{17}H_{15}ClN_{2}O, with a molecular weight of approximately 300.76 g/mol. The structure includes a furan ring, a chlorophenyl group, and a pyridine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing furan rings have shown potent anti-proliferative effects against various cancer cell lines:

  • Compound 6f , which shares structural similarities with our compound, demonstrated significant anti-proliferative activity against human gastric adenocarcinoma SGC-7901 and human non-small cell lung cancer A549 cells with IC50 values in the micromolar range .
  • The mechanism of action involved microtubule depolymerization and G2/M cell cycle arrest, leading to apoptosis in sensitive cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • F8-B22 , a related compound, was identified as a reversible covalent inhibitor of the SARS-CoV-2 main protease (M pro) with an IC50 value of 1.55 μM, highlighting the importance of structural features in achieving biological efficacy .
  • The presence of the furan ring in these compounds is crucial for their interaction with target enzymes, suggesting that our compound may exhibit similar inhibitory properties.

Data Table: Biological Activity Summary

Activity Type Related Compound IC50 Value (μM) Mechanism
Anticancer (SGC-7901)6fNot specifiedMicrotubule depolymerization
Anticancer (A549)6fNot specifiedG2/M cell cycle arrest
Enzyme Inhibition (M pro)F8-B221.55Reversible covalent inhibition

Case Studies

  • SARS-CoV-2 Main Protease Inhibitors : Compounds structurally related to this compound have been evaluated for their ability to inhibit viral proteases. The discovery of effective inhibitors is critical for developing antiviral therapies .
  • Cancer Cell Line Studies : The anti-proliferative effects on various human cancer cell lines indicate that compounds with similar structures can be potent leads for drug development targeting specific cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[5-(2-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine
Reactant of Route 2
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{[5-(2-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

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